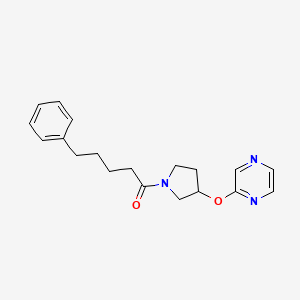
5-Phenyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)pentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)pentan-1-one is a versatile chemical compound with a unique structure that offers diverse applications in scientific research. This compound is known for its potential in drug development, material synthesis, and catalyst design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)pentan-1-one typically involves the reaction of a phenyl-substituted ketone with a pyrazin-2-yloxy pyrrolidine derivative. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and specific solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms of the compound .
Scientific Research Applications
5-Phenyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)pentan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biological systems.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the design of catalysts and materials for various industrial processes.
Mechanism of Action
The mechanism of action of 5-Phenyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)pentan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one (α-PVP): Known for its central nervous system stimulant properties.
3-Methyl-1-phenyl-2-pyrazolin-5-one: Used as a free radical scavenger and in the treatment of amyotrophic lateral sclerosis.
Uniqueness
5-Phenyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)pentan-1-one stands out due to its unique structure, which offers diverse applications and potential in various fields. Its combination of phenyl, pyrazin-2-yloxy, and pyrrolidin-1-yl groups provides a versatile scaffold for further modifications and applications.
Properties
IUPAC Name |
5-phenyl-1-(3-pyrazin-2-yloxypyrrolidin-1-yl)pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c23-19(9-5-4-8-16-6-2-1-3-7-16)22-13-10-17(15-22)24-18-14-20-11-12-21-18/h1-3,6-7,11-12,14,17H,4-5,8-10,13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLHURVPIUPKLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2)C(=O)CCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
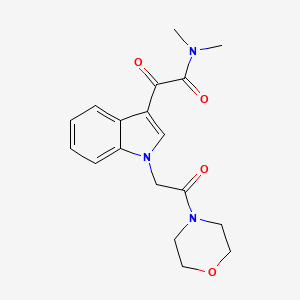
![(2E)-3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}-1-[3-(4-fluorophenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one](/img/structure/B2546277.png)
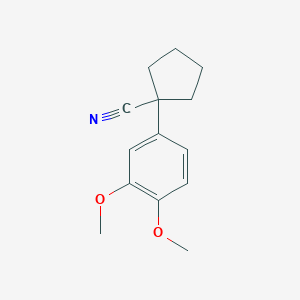

![3,5-dimethoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2546283.png)
![2-chloro-6-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2546284.png)
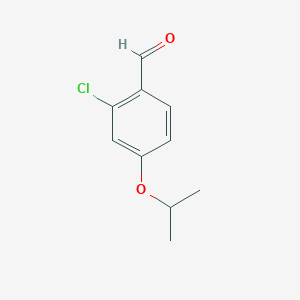
![4-(methoxymethyl)-1-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2546290.png)
![methyl 4-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2546291.png)
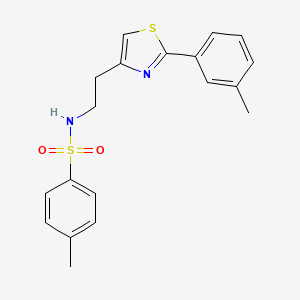
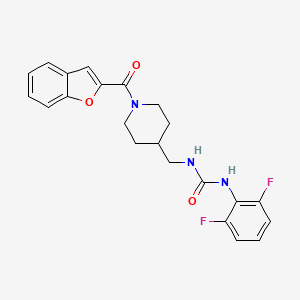

![5-methyl-N,1-bis[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2546296.png)
![1-butyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2546297.png)
